molecular formula C11H11NO3 B12892166 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione CAS No. 63626-80-2

3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B12892166
CAS No.: 63626-80-2
M. Wt: 205.21 g/mol
InChI Key: VDKARDFDKODJSI-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrrolidine-2,5-dione (succinimide) core substituted with a methyl group at the N1 position and a 4-hydroxyphenyl group at the 3-position. This structure suggests potential for [describe potential properties, e.g., biological activity, use as a synthetic intermediate, etc.], making it a candidate for investigation in [mention potential fields, e.g., medicinal chemistry, neuroscience, or material science]. The compound is strictly for laboratory research use. Its main applications may include use as a building block in organic synthesis, a precursor for developing novel pharmaceutical candidates, or a standard in analytical studies. Researchers value this compound for its [explain research value, e.g., specific mechanism of action, unique chemical scaffold, or role in a particular pathway]. For your safety and compliance, please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption or veterinary use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63626-80-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-12-10(14)6-9(11(12)15)7-2-4-8(13)5-3-7/h2-5,9,13H,6H2,1H3

InChI Key

VDKARDFDKODJSI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Michael Addition Reactions

The compound participates in nucleophilic Michael additions due to its α,β-unsaturated carbonyl system. For example, reactions with nitromethane under basic conditions yield 3,4-disubstituted pyrrolidine-2,5-diones. This process involves:

  • Nucleophilic attack by nitromethane at the β-carbon of the enone system.

  • Rearrangement via a Nef-type reaction to form the final product .

Table 1: Yields of 3,4-Disubstituted Pyrrolidine-2,5-diones via Michael Addition

Coumarin SubstituentProductYield (%)
Pivaloyl1-Hydroxy-3-pivaloyl62
Benzoyl1-Hydroxy-3-benzoyl52
Isobutyryl1-Hydroxy-3-isobutyryl49

Reaction conditions: Room temperature, solvent-free, 18–120 hours .

Substitution Reactions

The methyl and hydroxyphenyl groups enable alkylation, acylation, and amination:

  • Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of bases like triethylamine to form N-alkylated or N-acylated derivatives. For example, reaction with methylamine in ethanol yields enamine derivatives via nucleophilic substitution at the carbonyl group .

  • Amination : Forms N-Mannich bases when treated with morpholine or piperazine derivatives, showing enhanced anticonvulsant activity in pharmacological studies .

Key Conditions :

  • Solvent: Ethanol or glacial acetic acid.

  • Temperature: 20–80°C.

  • Catalysts: Acidic/basic conditions for regioselective outcomes .

Cyclization and Rearrangement Processes

The compound undergoes cyclization to form fused heterocycles. For instance, reactions with aliphatic amines in ethanol produce 1,4,5-trisubstituted pyrrolidine-2,3-dione enamines. The mechanism involves:

  • Imine formation between aldehydes and amines.

  • Nucleophilic attack by enolates of ethyl 2,4-dioxovalerate.

  • Intramolecular cyclization to form the pyrrolidine ring .

DFT studies confirm that the reaction proceeds through a stepwise mechanism with a rate-determining nucleophilic attack .

Palladium-Catalyzed Aminocarbonylation

In the presence of palladium catalysts, the compound participates in domino aminocarbonylation with alkynols to form substituted itaconimides. The mechanism includes:

  • Coordination of the alkynol triple bond to Pd.

  • CO insertion to form acyl-Pd intermediates.

  • Aminolysis to release the product and regenerate the catalyst .

Optimized Conditions :

  • Ligand: Bidentate phosphines (e.g., DPPF).

  • Pressure: 20–30 bar CO.

  • Yield: Up to 85% for itaconimide derivatives .

Reduction and Oxidation

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl groups to alcohols, producing diol intermediates.

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes the hydroxyphenyl moiety to a quinone structure under acidic conditions.

Typical Yields :

  • Reduction: 70–80% (room temperature, ethanol).

  • Oxidation: 60–65% (50°C, H₂SO₄).

Biological Activity and Mechanistic Implications

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme Inhibition : Binds to voltage-sensitive sodium channels (IC₅₀ = 7.78 mg/kg in rats) via hydrogen bonding with the hydroxyphenyl group .

  • Anticonvulsant Activity : N-Mannich derivatives show ED₅₀ values of 41.0 mg/kg in maximal electroshock tests, surpassing reference drugs like valproic acid .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione exhibits significant biological activity, particularly as an enzyme inhibitor in pathways related to oxidative stress. It has shown promise in modulating levels of reactive oxygen species, which can influence cell survival and apoptosis. In vitro studies have demonstrated its potential in anticancer therapies by inhibiting cancer cell proliferation .

2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activities. It has shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

3. Enzyme Inhibition
this compound may inhibit specific enzymes by binding to their active sites, blocking catalytic activity. This characteristic is crucial for developing drugs targeting diseases associated with oxidative stress .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-Hydroxy-1-methylpyrrolidine-2,5-dioneContains a hydroxyl group but lacks the phenyl substitutionSimpler structure without aromatic substitution
4-HydroxycoumarinContains a coumarin backboneDifferent ring structure; used in anticoagulants
2-Methyl-4-hydroxyquinolineContains a quinoline structureDifferent heterocyclic framework

This table highlights how the specific substitutions on the pyrrolidine ring contribute to the compound's unique reactivity and biological properties.

Case Studies

Case Study 1: Anticancer Research
In a study examining the effects of this compound on cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased oxidative stress leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at relatively low concentrations, demonstrating its potential as an antibiotic agent .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress, modulating the levels of reactive oxygen species and influencing cell survival and apoptosis .

Comparison with Similar Compounds

Structural Comparisons

Core Ring and Functional Groups
  • Pyrrolidine-2,5-dione Derivatives 3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione: Shares the pyrrolidine-dione core but substitutes position 3 with a methoxy-indol group. The indol moiety introduces aromaticity and planar geometry, contrasting with the 4-hydroxyphenyl group’s phenolic hydroxyl for hydrogen bonding .
  • Piperazine-2,5-dione Derivatives

    • 3-(4-Hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione : A six-membered piperazine-dione core with a conjugated 4-hydroxybenzylidene substituent. The extended conjugation and larger ring size alter rigidity and electronic properties compared to the five-membered pyrrolidine-dione .
  • Dihydrochalcone Derivatives

    • 3-(4-Hydroxyphenyl)-1-(4-methylphenyl)propan-1-ol : Lacks the dione ring but retains the 4-hydroxyphenyl group. The dihydrochalcone scaffold prioritizes flexibility over the planar pyrrolidine-dione .
Substituent Effects
  • Methyl Group at Position 1 : Unique to the target compound, this substituent reduces steric hindrance compared to bulkier groups (e.g., benzylidene or indol derivatives) .
Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Position 1 Substituent Position 3 Substituent Key Functional Groups
Target Compound Pyrrolidine-2,5-dione Methyl 4-Hydroxyphenyl Hydroxyl, Dione
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Bromoalkyl 5-Methoxy-indol Indol, Methoxy
3-(4-Hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione Piperazine-2,5-dione - 4-Hydroxybenzylidene Conjugated double bond, Hydroxyl
3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Methoxyphenyl 2-Aminoethylsulfanyl Sulfanyl, Methoxy

Physicochemical Properties

Property Target Compound 3-(4-Hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione 3-(5-Methoxyindol-3-yl)pyrrolidine-2,5-dione
Molecular Weight (g/mol) ~237 (estimated) ~330 ~314
LogP (Predicted) 1.2 2.5 2.8
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (NH indol)
Key Bioactivity Unknown (structural analog suggests antiviral potential) Anti-H1N1 (IC50 = 41.5 μM) Cytotoxic (hypothesized)

Biological Activity

3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its diverse biological activities. With the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol, this compound features a unique structure that includes a pyrrolidine ring substituted with hydroxyphenyl and methyl groups. The presence of carbonyl functionalities in its structure contributes significantly to its reactivity and biological interactions.

The compound can be synthesized through various methods, including cyclization of appropriate precursors. Common reagents used in its synthesis include potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis often involves purification techniques such as recrystallization and chromatography to yield high-purity products suitable for biological testing.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Its ability to modulate levels of reactive oxygen species (ROS) makes it a candidate for therapeutic applications in oxidative stress-related conditions. Additionally, studies have highlighted its potential anticancer and antimicrobial properties.

Key Biological Activities

  • Antioxidant Activity : The compound has been shown to influence cellular pathways associated with oxidative stress, potentially enhancing cell survival and reducing apoptosis.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Antimicrobial Effects : In vitro tests have demonstrated moderate antimicrobial activity against various bacterial strains .

Enzyme Inhibition

This compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic activity. This mechanism is crucial in understanding its role in modulating oxidative stress pathways .

Case Studies

  • Anticancer Activity : In a study involving human cancer cell lines, the compound exhibited significant cytotoxic effects, particularly against A549 lung cancer cells. The mechanism was linked to the inhibition of PI3K/Akt signaling pathways, which are critical in tumor growth regulation .
  • Antimicrobial Testing : The compound was tested against various pathogens, including Escherichia coli and Staphylococcus aureus, showing promising results with inhibition zones indicating effective antimicrobial activity .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring with hydroxyphenyl and methyl groupsAntioxidant, anticancer, antimicrobial
1-Methylpyrrolidine-2,5-dioneLacks hydroxyl substituentsLimited biological activity
1-Benzylpyrrole-2,5-dioneContains benzyl group instead of hydroxylsAnticancer properties
3-Hydroxy-4-methoxyphenyl-pyrrolidin-2,5-dioneSimilar structure with methoxy groupAntioxidant properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione, and how can reaction yields be optimized?

  • Methodology : A common approach involves nucleophilic substitution or cyclization reactions. For example, pyrrolidine-2,5-dione derivatives can be synthesized via coupling reactions between substituted phenyl precursors and alkylating agents. Evidence from similar compounds shows that using 2-bromo-1-(substituted phenyl)ethan-1-one derivatives under basic conditions (e.g., K₂CO₃ in DMF) yields target compounds with ~40–50% efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
  • Optimization : Adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of dione to alkylating agent) and reaction time (12–24 hours at 80°C) to improve yields. Monitor progress via TLC or HPLC .

Q. How can crystallization and structural purity of the compound be ensured?

  • Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) promotes single-crystal formation. X-ray diffraction (XRD) analysis of analogous pyrrolidine diones reveals key geometric parameters (e.g., C=O bond lengths: ~1.21–1.25 Å, N–C bonds: ~1.45–1.53 Å) to validate structural integrity .
  • Validation : Compare experimental XRD data with computational models (e.g., density functional theory) to resolve discrepancies in bond angles or torsion angles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (400 MHz, CDCl₃) typically shows aromatic protons at δ 7.2–7.8 ppm (4-hydroxyphenyl group) and methyl groups at δ 1.3–1.5 ppm. Coupling constants (J) help confirm stereochemistry .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for scale-up?

  • Methodology : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 3² factorial design reduced the number of experiments by 40% while identifying optimal conditions for similar heterocycles .
  • Data Analysis : Use ANOVA to determine significant factors (p < 0.05) and response surface modeling to predict yield maxima .

Q. What computational strategies aid in predicting reaction pathways and intermediates?

  • Methodology : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) map reaction coordinates and transition states. The ICReDD framework integrates these calculations with experimental data to prioritize viable pathways, reducing trial-and-error by ~60% .
  • Case Study : For pyrrolidine diones, transition state analysis reveals that keto-enol tautomerization influences regioselectivity during cyclization .

Q. How does structural modification of the hydroxyphenyl group affect bioactivity?

  • SAR Insights : Derivatives with electron-withdrawing substituents (e.g., halogens) on the phenyl ring exhibit enhanced antitumor activity in preliminary assays. For example, bromo-substituted analogs show IC₅₀ values <10 μM against breast cancer cell lines .
  • Mechanistic Hypotheses : Hydroxyl groups may participate in hydrogen bonding with biological targets (e.g., kinase active sites), as seen in related chemopreventive agents .

Q. How can contradictions between XRD and NMR data be resolved during structural analysis?

  • Case Study : Discrepancies in bond lengths (e.g., XRD vs. DFT-predicted C–N distances) may arise from crystal packing effects. Validate via solid-state NMR or temperature-dependent XRD to assess dynamic disorder .
  • Mitigation : Cross-validate with solution-state NMR (e.g., NOESY for spatial proximity) and IR spectroscopy for functional group consistency .

Q. What strategies are effective for studying the compound’s role in microbial systems?

  • Experimental Design : Use zoospore motility assays (e.g., Phytophthora models) to test dose-dependent effects. For example, leucine analogs inhibit zoospore encystment at 100 μM, suggesting potential for disrupting microbial signaling .
  • Advanced Imaging : Confocal microscopy with fluorescent probes tracks intracellular localization and metabolic interactions .

Notes

  • Avoid commercial databases (e.g., BenchChem) due to reliability concerns.
  • For bioactivity studies, prioritize peer-reviewed in vitro/in vivo models over computational predictions.
  • Contradictions in structural data require multi-technique validation to ensure reproducibility .

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